Cas no 2227903-59-3 ((3R)-1-aminohexan-3-ol)

(3R)-1-aminohexan-3-ol 化学的及び物理的性質
名前と識別子
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- (3R)-1-aminohexan-3-ol
- SCHEMBL18612388
- 2227903-59-3
- EN300-1813983
-
- インチ: 1S/C6H15NO/c1-2-3-6(8)4-5-7/h6,8H,2-5,7H2,1H3/t6-/m1/s1
- InChIKey: NNNLJNYYAWMTDI-ZCFIWIBFSA-N
- ほほえんだ: O[C@@H](CCN)CCC
計算された属性
- せいみつぶんしりょう: 117.115364102g/mol
- どういたいしつりょう: 117.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 47.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 46.2Ų
(3R)-1-aminohexan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813983-10.0g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1813983-0.5g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1813983-10g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1813983-1g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1813983-2.5g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1813983-5.0g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1813983-1.0g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1813983-0.1g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1813983-5g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1813983-0.25g |
(3R)-1-aminohexan-3-ol |
2227903-59-3 | 0.25g |
$1420.0 | 2023-09-19 |
(3R)-1-aminohexan-3-ol 関連文献
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
(3R)-1-aminohexan-3-olに関する追加情報
Exploring the Chemical Structure and Applications of (3R)-1-Aminohexan-3-ol (CAS No. 2227903-59-3)
The compound CAS No. 2227903-59-3, systematically named (3R)-1-Aminohexan-3-Ol, is a chiral secondary alcohol with a primary amine group at the terminal position. Its molecular structure features a six-carbon chain with a hydroxyl (-OH) group at the third carbon and an amino (-NH₂) group at the first carbon, adopting an R configuration at the stereocenter. This unique stereochemistry imparts distinct physicochemical properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical development.
Recent advancements in organocatalysis have highlighted the role of compounds like (3R)-1-Aminohexan-3-Ol as chiral building blocks for enantioselective reactions. A 2024 study published in *Organic Letters* demonstrated its utility as a precursor in the synthesis of bioactive heterocycles, particularly indole derivatives with potential anti-inflammatory properties. The compound's dual functional groups enable modular transformations, such as amidation and etherification, which are critical for optimizing drug-like characteristics.
In the field of medicinal chemistry, CAS No. 2227903-59-3 has been explored for its ability to mimic natural amino alcohol scaffolds found in neurotransmitter systems. Researchers at ETH Zurich reported in 2024 that derivatives of this compound exhibited selective inhibition of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease. The study emphasized how the R-stereochemistry enhances binding affinity to MAO-B subtypes compared to its S-enantiomer.
The synthesis of (3R)-1-Aminohexan-3-Ol typically involves asymmetric catalytic hydrogenation or enzymatic resolution methods. A notable approach described in *ACS Catalysis* (Vol. 14, 2024) utilized a ruthenium-based catalyst with a chiral diphosphine ligand to achieve >98% ee (enantiomeric excess). This method aligns with green chemistry principles by minimizing waste generation through high atom economy.
Beyond pharmaceutical applications, this compound has found niche uses in materials science. A 2024 patent application (WO/XXXXXX) disclosed its integration into self-healing polymer networks, where the amine functionality participates in dynamic imine bond formation while the hydroxyl group contributes to hydrogen bonding networks. Such dual reactivity enables tunable mechanical properties under varying environmental conditions.
Analytical techniques for characterizing CAS No. 2227903-59-3 include nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The ^1H NMR spectrum exhibits distinct signals for the terminal amine (-NH₂), adjacent methylene groups (-CH₂), and the stereocenter's hydroxyl proton (-OH). Chiral HPLC analysis is essential for quantifying enantiomeric purity during scale-up processes.
Ongoing research focuses on expanding its application scope through computational modeling. Quantum mechanical calculations published in *Journal of Chemical Theory and Computation* (Vol. 88, 204) revealed that the R-stereochemistry stabilizes transition states during amidation reactions by approximately 5 kcal/mol compared to S-isomers, providing a thermodynamic rationale for its synthetic preference.
In academic settings, this compound serves as an educational model for teaching stereochemical principles and reaction mechanisms involving nucleophilic substitution at sp³-hybridized centers. Its structural simplicity combined with complex stereochemical behavior makes it ideal for demonstrating concepts like Cram's rule and Felkin-Anh model predictions.
The global market for chiral alcohols like (3R)-1-Aminohexan-3-Ol is projected to grow at a CAGR of 6.8% through 2044, driven by demand from API manufacturers seeking enantioenriched intermediates. Leading suppliers now offer bulk quantities with HPLC purity >98% and ee >98%, meeting stringent regulatory requirements set by ICH guidelines.
Safety data sheets emphasize standard laboratory handling protocols due to its moderate reactivity toward strong acids and bases. While not classified as hazardous under current regulations, appropriate personal protective equipment should be used during large-scale manipulations involving organic solvents or corrosive reagents.
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